

Commercial availability of functionalized azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

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An In-depth Technical Guide to the Commercial Availability and Strategic Application of Functionalized Azaspiro[3.3]heptanes

Executive Summary

The azaspiro[3.3]heptane scaffold has rapidly emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles, providing a powerful tool to overcome common challenges in drug development such as poor solubility, metabolic instability, and "flat" molecular designs. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a comprehensive overview of the commercial landscape of functionalized azaspiro[3.3]heptane building blocks. We will delve into the strategic selection of these scaffolds, provide detailed synthetic methodologies for their diversification, and showcase their successful application in recent drug discovery programs, thereby equipping research teams with the knowledge to effectively leverage this important molecular framework.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

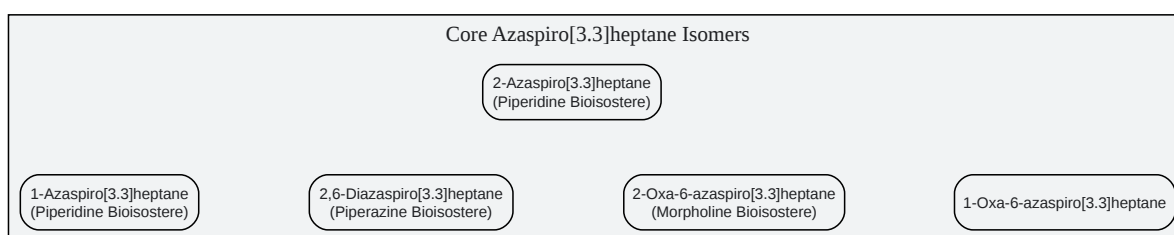
The principle of "escaping from flatland" has become a guiding mantra in contemporary drug discovery. Over-reliance on flat, aromatic structures has been linked to issues of poor solubility,

off-target effects, and metabolic liabilities. In response, medicinal chemists are increasingly turning to three-dimensional, sp^3 -rich scaffolds that offer greater structural diversity and improved physicochemical properties.

Among these, the azaspiro[3.3]heptane core has garnered significant attention. This strained spirocyclic system, composed of two fused four-membered rings, offers a unique combination of rigidity and defined exit vectors for substituent placement. Its compact nature often leads to a lower lipophilicity (logD) compared to more common isosteres like piperidine and morpholine, a counterintuitive yet frequently observed phenomenon attributed to the increased basicity of the azetidine nitrogen. This can enhance aqueous solubility and reduce metabolic clearance rates, making these scaffolds highly attractive for fine-tuning pharmacokinetic properties.

The Azaspiro[3.3]heptane Core: A Landscape of Commercially Available Isomers

The versatility of the azaspiro[3.3]heptane framework is enhanced by the variety of commercially available core structures, where carbon atoms are replaced by heteroatoms, primarily nitrogen and oxygen. This creates a family of related scaffolds with distinct properties and applications.



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Caption: Common azaspiro[3.e]heptane cores and their bioisosteric relationships.

Navigating the Commercial Landscape: A Guide to Sourcing Functionalized Building Blocks

A key factor in the widespread adoption of azaspiro[3.3]heptanes is their increasing commercial availability. Leading suppliers like Enamine, FCH Group, and Combi-Blocks offer a growing catalog of functionalized derivatives, enabling researchers to quickly access key starting materials. These building blocks can be broadly categorized by the nature and position of their functional groups.

Table 1: Commercially Available Functionalized Azaspiro[3.3]heptane Building Blocks

Category	Functional Group	Position of Functionalization	Representative CAS Number	Key Suppliers
Carboxylic Acids	-COOH	C1 or C6 on the azaspiro core	1419393-71-3 (2-Azaspiro[3.3]heptane-6-carboxylic acid)	Enamine, Various
Amines	-NH ₂ , -NHBoc	C1, C6, or attached to N	1211586-09-2 (tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate)	Enamine, Sunway Pharm
Alcohols	-OH, -CH ₂ OH	C1 or C6	1420899-78-1 (2-Azaspiro[3.3]heptan-6-yl)methanol	Various
Ketones	=O	C1 or C6	1181816-12-5 (tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate)	Sunway Pharm, Various
Halides	-F, -Cl, -Br	C1 or C6	2088517-57-1 (6-Fluoro-2-azaspiro[3.3]heptane HCl)	Enamine
N-Protected Cores	N-Boc, N-Cbz	Azetidine Nitrogen	1041026-71-4 (tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate)	Sunway Pharm, Various

This table is representative and not exhaustive. Researchers should consult supplier catalogs for the most current and comprehensive listings.

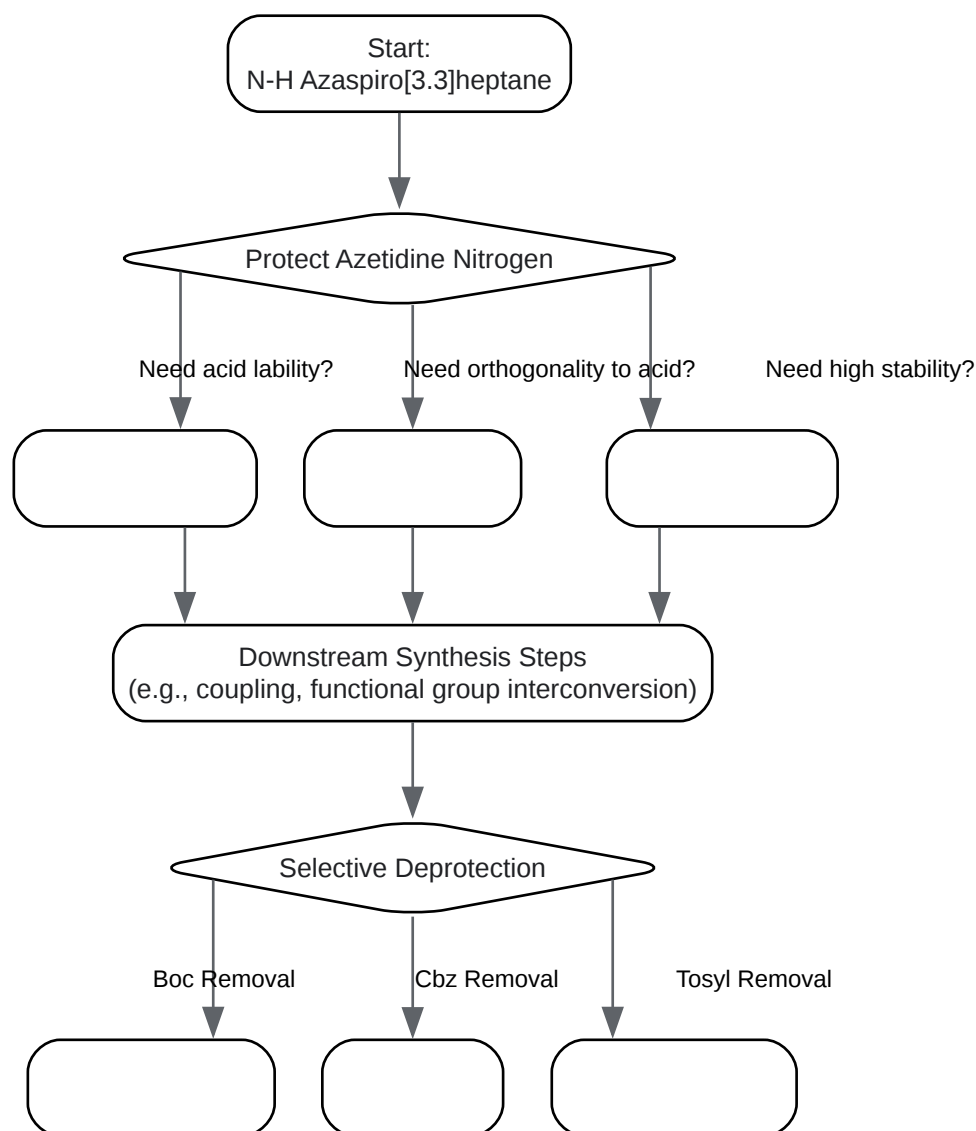
Synthetic Strategies for Diversification: From Commercial Building Blocks to Novel Derivatives

While the range of commercially available building blocks is expanding, the true power of the azaspiro[3.3]heptane scaffold lies in its potential for synthetic diversification. This section provides an overview of key synthetic considerations and methodologies.

Protecting Group Strategies for the Azetidine Nitrogen

The choice of protecting group for the azetidine nitrogen is a critical first step in any synthetic sequence. The selection depends on the planned downstream reactions, with the goal of ensuring stability during synthesis and enabling selective removal without affecting other functional groups (orthogonality).

- **Boc (tert-Butoxycarbonyl):** This is the most common protecting group due to its stability under a wide range of conditions (e.g., hydrogenation, basic hydrolysis) and its facile removal under acidic conditions (e.g., TFA, HCl in dioxane).
- **Cbz (Carboxybenzyl):** Removed by hydrogenolysis, making it orthogonal to the acid-labile Boc group. This is particularly useful in multi-step syntheses where sequential deprotection is required.
- **Ts (Tosyl):** A robust protecting group, stable to both acidic and basic conditions. Its removal often requires harsh conditions (e.g., sodium in liquid ammonia), limiting its use to specific applications.



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Caption: Decision workflow for selecting a nitrogen protecting group.

Key Functionalization Reactions

The secondary amine of the azetidine ring is a primary handle for diversification.

- N-Alkylation: Can be achieved via reductive amination with aldehydes or ketones, or through direct alkylation with alkyl halides. The choice of base and solvent is crucial to avoid quaternization.

- **N-Arylation:** Buchwald-Hartwig and Chan-Lam couplings are effective methods for forming C-N bonds with aryl halides or boronic acids, respectively. These reactions provide access to a wide range of substituted aniline analogs.
- **Acylation and Sulfonylation:** Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates provides amides, sulfonamides, and ureas. These reactions are typically high-yielding and tolerant of a wide range of functional groups.

For symmetric scaffolds like 2,6-diazaspiro[3.3]heptane, achieving mono-functionalization is a common challenge.

- **Statistical Control:** Using one equivalent of a reagent can provide a mixture of starting material, mono-substituted, and di-substituted products, which may be separable by chromatography.
- **Orthogonal Protection:** A more elegant approach involves protecting one nitrogen with a group (e.g., Boc) and the other with an orthogonal group (e.g., Cbz). This allows for the selective deprotection and functionalization of each nitrogen independently.

Step-by-Step Experimental Protocol: Mono-N-Boc Protection of 2,6-Diazaspiro[3.3]heptane

This protocol is adapted from methodologies described in the chemical literature for the selective protection of a symmetric diamine.

- **Dissolution:** Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Cooling:** Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and improve selectivity.
- **Reagent Addition:** Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) in the same solvent dropwise over a period of 1-2 hours. The sub-stoichiometric amount of (Boc)₂O is key to minimizing the formation of the di-protected product.
- **Reaction:** Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the residue by column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes, to isolate the desired mono-Boc protected product from the starting material and the di-Boc byproduct.

Field-Proven Insights: Azaspiro[3.3]heptanes in Patented Drug Candidates

The true validation of a chemical scaffold lies in its application in successful drug discovery programs. Azaspiro[3.3]heptanes are increasingly appearing in the patent literature across a range of therapeutic areas.

- **Kinase Inhibitors:** The rigid structure of the azaspiro[3.3]heptane core allows for precise positioning of substituents to interact with the ATP binding site of kinases. Several recent patents for inhibitors of targets like BTK and JAK feature this scaffold to improve potency and selectivity.
- **GPCR Modulators:** The ability of the azaspiro[3.3]heptane scaffold to project substituents into three-dimensional space makes it well-suited for targeting the complex orthosteric and allosteric sites of G-protein coupled receptors.
- **CNS-Targeting Agents:** The favorable physicochemical properties of azaspiro[3.3]heptanes, particularly their potential for lower lipophilicity and higher aqueous solubility, make them attractive for developing drugs that need to cross the blood-brain barrier.

Conclusion and Future Outlook

Functionalized azaspiro[3.3]heptanes represent a significant advancement in the medicinal chemist's toolkit. Their unique structural and physicochemical properties offer a reliable strategy for improving drug-like properties. The growing commercial availability of diverse building blocks, coupled with robust synthetic methodologies for further diversification, has lowered the barrier to entry for incorporating these valuable scaffolds into drug discovery

pipelines. As the drive to explore novel chemical space continues, we can expect to see an even greater proliferation of azaspiro[3.3]heptane-containing compounds advancing through preclinical and clinical development, ultimately leading to the next generation of innovative therapeutics.

- To cite this document: BenchChem. [Commercial availability of functionalized azaspiro[3.3]heptanes]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1375940#commercial-availability-of-functionalized-azaspiro-3-3-heptanes\]](https://www.benchchem.com/product/b1375940#commercial-availability-of-functionalized-azaspiro-3-3-heptanes)

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